Ethyl 2-(3-formylphenoxy)butanoate
Description
Ethyl 2-(3-formylphenoxy)butanoate is an ester derivative featuring a phenoxy moiety substituted with a formyl group at the meta position and a butanoate chain. Its ester functionality may confer moderate lipophilicity, influencing solubility and bioavailability .
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 2-(3-formylphenoxy)butanoate |
InChI |
InChI=1S/C13H16O4/c1-3-12(13(15)16-4-2)17-11-7-5-6-10(8-11)9-14/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
AQRPXMKEQROBLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and chain length. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects: Formyl vs. Bromo/Methoxy: The formyl group in the target compound enables reactions like Schiff base formation, whereas bromo (electron-withdrawing) and methoxy (electron-donating) groups in analogs (e.g., ) alter electronic properties and regioselectivity in further reactions. Amino Groups: Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate exhibits basicity and hydrogen-bonding capacity, contrasting with the formyl group’s electrophilic nature.
Chain Length and Steric Effects: The butanoate chain in the target compound offers flexibility compared to the α-methylpropanoate in , which introduces steric hindrance.
Synthetic Routes: PPA (polyphosphoric acid)-mediated cyclization () is common for heterocycle precursors. The target compound may require analogous condensation of 3-formylphenol derivatives with β-keto esters. Brominated analogs () often involve halogenation steps, while amino-substituted derivatives () require protective group strategies.
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